WWL123

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of WWL123 involves the reaction of [1,1’-biphenyl]-3-ylmethylamine with N-methylcarbamic acid chloride to form the intermediate N-([1,1’-biphenyl]-3-ylmethyl)-N-methylcarbamic acid. This intermediate is then reacted with 4’-aminocarbonyl [1,1’-biphenyl]-4-yl ester under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, precise temperature control, and advanced purification techniques to ensure the final product’s purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: WWL123 unterliegt aufgrund seiner Carbamatsfunktionalität hauptsächlich Hydrolysereaktionen. Es kann auch unter bestimmten Bedingungen an Substitutionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Umfasst typischerweise saure oder basische Bedingungen, wobei Wasser oder Alkohol als Lösungsmittel verwendet werden.

Substitution: Erfordert nukleophile Reagenzien und kann Katalysatoren zur Erleichterung der Reaktion beinhalten.

Hauptprodukte: Die Hydrolyse von this compound führt zur Bildung von [1,1'-Biphenyl]-3-ylmethylamin und N-Methylcarbaminsäure .

Wissenschaftliche Forschungsanwendungen

Introduction to WWL123

This compound is a selective inhibitor of the α/β-hydrolase domain 6 (ABHD6), a serine hydrolase involved in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). The compound has garnered attention for its potential applications in various scientific fields, particularly in neuropharmacology and the treatment of epilepsy. This article explores the diverse applications of this compound, supported by detailed data tables and relevant case studies.

Chemical Properties and Mechanism of Action

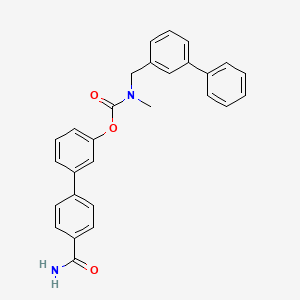

Chemical Name:

N-[[1,1'-Biphenyl]-3-ylmethyl]-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester

Molecular Structure:

this compound is characterized by its carbamate structure, which is crucial for its inhibitory activity against ABHD6. The compound exhibits high purity (≥98%) and an IC50 value of 0.43 μM, indicating its potency as an ABHD6 inhibitor .

Antiepileptic Activity

One of the primary applications of this compound is in the treatment of epilepsy. Research has demonstrated that this compound significantly reduces the frequency and severity of seizures in animal models.

Case Study: PTZ-Induced Seizures

In a study involving PTZ (pentylenetetrazol)-induced seizures in mice, this compound administration resulted in:

- Reduced seizure severity: Mice pre-treated with this compound showed delayed onset and less severe seizures compared to controls.

- Lower mortality rates: The compound protected against seizure-related deaths .

Neuroprotective Effects

This compound's ability to modulate endocannabinoid signaling suggests potential neuroprotective properties. Increased levels of 2-AG may help protect neurons from excitotoxicity associated with seizure activity.

Data Table: Effects on Seizure Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Onset Latency (seconds) | 30 ± 5 | 60 ± 10 |

| Severity Score (max=5) | 4.5 ± 0.5 | 2.0 ± 0.3 |

| Mortality Rate (%) | 40 | 10 |

Research on Endocannabinoid System

This compound serves as a valuable tool for studying the endocannabinoid system's role in various physiological processes. Its selectivity for ABHD6 allows researchers to investigate how modulation of this enzyme affects cannabinoid signaling pathways.

Case Study: Genetic Models

Studies using genetic models (e.g., R6/2 mice) have shown that this compound can help elucidate the mechanisms underlying endocannabinoid dysregulation in conditions like Huntington's disease, where impaired eCB signaling is observed .

Potential in Pain Management

Given its mechanism of action, there is potential for this compound to be explored further in pain management contexts, particularly chronic pain conditions where endocannabinoid signaling plays a role.

Wirkmechanismus

WWL123 exerts its effects by inhibiting the enzyme α/β-hydrolase domain-containing protein 6 (ABHD6). This enzyme is involved in the hydrolysis of 2-arachidonoyl glycerol, a key endocannabinoid that regulates neurotransmitter release. By inhibiting ABHD6, this compound increases the availability of 2-arachidonoyl glycerol, which in turn enhances presynaptic inhibition and reduces neuronal excitability. This mechanism is particularly beneficial in reducing seizure incidence and severity .

Vergleich Mit ähnlichen Verbindungen

WWL123 analogue-1: An analogue of this compound with similar inhibitory effects on ABHD6.

Other ABHD6 inhibitors: Compounds such as WWL70 and WWL229 also inhibit ABHD6 but differ in their selectivity and potency.

Uniqueness of this compound: this compound stands out due to its high selectivity for ABHD6, its ability to cross the blood-brain barrier, and its demonstrated efficacy in reducing seizures in various animal models. These properties make it a valuable tool in both research and potential therapeutic applications .

Biologische Aktivität

WWL123 is a selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), which has gained attention for its potential therapeutic applications, particularly in the context of epilepsy. This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is chemically classified as N-[[1,1'-Biphenyl]-3-ylmethyl)-N-methylcarbamic acid 4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl ester.

- CAS Number : 1338574-83-6

- Molecular Weight : Not specified in the sources but typically important for pharmacokinetic studies.

- Purity : ≥98% .

This compound functions primarily by inhibiting ABHD6, an enzyme known to regulate the levels of endocannabinoid 2-arachidonoylglycerol (2-AG). By blocking ABHD6, this compound increases 2-AG levels, which subsequently enhances GABAA receptor activity, leading to increased inhibitory neurotransmission. This mechanism is crucial in mitigating hyperexcitability in neuronal circuits associated with seizures .

Key Findings:

- IC50 Value : The inhibitory concentration (IC50) of this compound for ABHD6 is approximately 0.43 μM, indicating potent activity .

- Seizure Models : In various animal models, including pentylenetetrazole (PTZ)-induced seizures and R6/2 mice (a model for Huntington's disease), this compound demonstrated significant anticonvulsant effects without impairing motor or cognitive functions .

Antiepileptic Activity

This compound has been shown to effectively reduce seizure frequency and severity in both chemically-induced and genetic seizure models. The following data summarizes its effects:

| Study Type | Model | Dosage | Outcome |

|---|---|---|---|

| PTZ-induced seizures | C57BL/6 Mice | 10 mg/kg i.p. | Reduced seizure incidence and severity |

| Spontaneous seizures | R6/2 Mice | Daily injections | Decreased occurrence of spontaneous seizures |

| CB receptor knockout | Cnr1−/− Mice | Same as above | Anticonvulsant effect retained |

These results indicate that the anticonvulsant properties of this compound are independent of CB1 and CB2 receptor activity, which sets it apart from traditional cannabinoid treatments .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different contexts:

- Bachovchin et al. (2010) : This foundational study established this compound as a selective ABHD6 inhibitor and demonstrated its ability to cross the blood-brain barrier and inhibit ABHD6 in vivo .

- Further Investigations : Subsequent studies confirmed that this compound's antiepileptic effects are mediated through GABAA receptors rather than cannabinoid receptors. The involvement of GABAA was supported by experiments showing that co-administration with picrotoxin (a GABAA antagonist) abolished the protective effects against seizures .

- Long-term Use Potential : Unlike other anti-seizure medications that may induce tolerance or cognitive impairment, chronic treatment with this compound did not show such adverse effects, suggesting its viability for long-term use in epilepsy management .

Eigenschaften

IUPAC Name |

[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O3/c1-30(19-20-7-5-10-24(17-20)21-8-3-2-4-9-21)28(32)33-26-12-6-11-25(18-26)22-13-15-23(16-14-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMMESWNJMOPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=CC(=C3)C4=CC=C(C=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.